molecular formula C19H19N3O2 B1139364 Niraparib metabolite M1 CAS No. 1476777-06-6

Niraparib metabolite M1

Cat. No.: B1139364
CAS No.: 1476777-06-6
M. Wt: 321.4 g/mol
InChI Key: HDQHGRLURKGIFL-CQSZACIVSA-N
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Description

Niraparib metabolite M1 (CAS: 1476777-06-6) is the primary hydrolytic metabolite of the poly(ADP-ribose) polymerase (PARP) inhibitor niraparib. It is formed via carboxylesterase-mediated amide hydrolysis of the parent drug, resulting in a carboxylic acid derivative with a molecular formula of C₁₉H₁₉N₃O₂ and a molecular weight of 321.37 g/mol . M1 is pharmacologically inactive but serves as a critical biomarker in pharmacokinetic (PK) studies due to its abundance in systemic circulation and excreta .

In humans, M1 and its glucuronidated form (M10) account for the majority of niraparib's metabolic clearance, with minimal contribution from oxidative pathways . After a single oral dose of 300 mg niraparib, M1 constitutes ~40% of the total radioactivity in urine, while unchanged niraparib predominates in feces (31.6%) . The metabolite’s elimination half-life (t½) aligns closely with niraparib’s prolonged t½ of 87.4–92.5 hours, reflecting its role in the drug’s sustained exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions: Niraparib metabolite M1 is synthesized through the hydrolysis of niraparib. The process involves the cleavage of the amide bond in niraparib, resulting in the formation of niraparib carboxylic acid. This reaction can be catalyzed by carboxylesterases, which are enzymes that facilitate the hydrolysis of ester and amide bonds .

Industrial Production Methods: The industrial production of this compound involves the large-scale synthesis of niraparib followed by its enzymatic hydrolysis. The reaction conditions are optimized to ensure high yield and purity of the metabolite. The process typically involves the use of bioreactors where the enzymatic reaction is carried out under controlled conditions of temperature, pH, and enzyme concentration .

Chemical Reactions Analysis

Types of Reactions: Niraparib metabolite M1 primarily undergoes hydrolytic and conjugative metabolic conversions. The oxidative pathway is minimal in the metabolism of niraparib .

Common Reagents and Conditions:

    Hydrolysis: Catalyzed by carboxylesterases under physiological conditions.

    Conjugation: Involves the addition of glucuronic acid to form the glucuronide of M1. .

Major Products:

    Hydrolysis Product: Niraparib carboxylic acid (M1).

    Conjugation Product: Glucuronide of M1.

Scientific Research Applications

Pharmacokinetics and Metabolism

Pharmacokinetics of Niraparib and M1

Niraparib is extensively metabolized in the body, with M1 being one of the major metabolites. A mass balance study indicated that M1, along with its glucuronide form (M10), constitutes a significant portion of circulating metabolites post-administration. The pharmacokinetic profile demonstrates that M1 has a longer half-life compared to Niraparib, influencing its therapeutic window and dosing strategies .

Metabolic Pathways

The metabolism of Niraparib involves hydrolysis by carboxylesterases, leading to the formation of M1. Subsequent reactions include glucuronidation mediated by UDP-glucuronosyltransferases, methylation, monooxygenation, and hydrogenation, producing various minor metabolites. Understanding these pathways is crucial for optimizing therapeutic regimens and minimizing adverse effects .

Clinical Applications

Efficacy in Cancer Treatment

Niraparib has been shown to improve progression-free survival (PFS) in patients with platinum-sensitive recurrent ovarian cancer. The efficacy of Niraparib is partly attributed to its metabolites, including M1. Studies have demonstrated that patients receiving Niraparib exhibit significant improvements in PFS regardless of their BRCA mutation status .

Table 1: Summary of Clinical Trials Involving Niraparib and M1

StudyPopulationTreatment RegimenPrimary EndpointResults
NOVA StudyPlatinum-sensitive recurrent ovarian cancerNiraparib 300 mg/day vs. placeboPFSMedian PFS: 21 months (Niraparib) vs. 5.5 months (placebo)
PRIMA StudyNewly diagnosed advanced ovarian cancerNiraparib maintenance therapyPFSSignificant PFS improvement compared to placebo
Phase II StudyMetastatic esophageal adenocarcinomaNiraparib monotherapySafety and efficacyNot effective as a second-line therapy

Safety Profile

Adverse Effects Related to M1

The safety profile of Niraparib includes common treatment-emergent adverse events such as thrombocytopenia, anemia, and gastrointestinal disturbances. The role of M1 in these adverse effects is still under investigation; however, understanding its pharmacological impact can help mitigate risks associated with Niraparib therapy .

Research Insights

Inhibitory Effects on PARP Enzymes

Research indicates that both Niraparib and its metabolite M1 exhibit inhibitory effects on PARP enzymes, which are critical for DNA repair mechanisms in cancer cells. The IC50 values for Niraparib against PARP-1 and PARP-2 were determined to be significantly low, indicating potent activity; however, specific IC50 values for M1 remain undetermined due to its inactive nature .

Mechanism of Action

Niraparib metabolite M1 is formed through the hydrolysis of niraparib by carboxylesterases. The metabolite itself is inactive but can undergo further conjugation to form the glucuronide of M1. Niraparib, the parent compound, exerts its effects by inhibiting poly (ADP-Ribose) polymerase enzymes, which play a role in DNA repair. By blocking these enzymes, niraparib induces cytotoxicity in cancer cells, particularly those with BRCA1 and BRCA2 mutations .

Comparison with Similar Compounds

Niraparib vs. M1

Parameter Niraparib M1
Structure Parent compound Amide-hydrolyzed derivative
Pharmacological Activity PARP1/2 inhibitor (IC₅₀: 3.8 nM) Non-active
PK Profile - Cmax: 540 ng/mL (oral)
- t½: 87.4 h
- Cmax: 702 ng/mL (with apalutamide)
- Metabolite-to-parent ratio: 3.25
Excretion Predominant in feces (38.8%) Predominant in urine (40%)
Transporter Interactions Substrate of P-glycoprotein (P-gp) Substrate of MATE1/2

M1 vs. Other Niraparib Metabolites

  • M10 (Glucuronide of M1):

    • The primary circulating metabolite, contributing to 60% of plasma radioactivity .
    • Unlike M1, M10 undergoes enterohepatic recirculation, prolonging its systemic exposure .
  • M20 (Glucuronide of Niraparib):

    • Detected in preclinical hepatocyte studies but absent in human samples, highlighting species-specific metabolism .

Comparison with Metabolites of Other PARP Inhibitors

  • Metabolic Pathways: Niraparib relies predominantly on carboxylesterase-mediated hydrolysis (yielding M1), whereas olaparib undergoes CYP3A4-mediated oxidation .
  • Excretion Patterns: M1’s renal excretion (47.5% of dose) contrasts with olaparib’s fecal elimination (~50%), reflecting differences in transporter interactions .

Key Research Findings

Pharmacokinetic Interactions

  • Drug-Drug Interactions (DDIs): Co-administration with apalutamide (a PXR inducer) reduces niraparib exposure (Cmax: 315 vs. No significant DDIs observed with abiraterone/prednisone (AAP), as M1’s Cmax (702 ng/mL) and AUC remain stable .

Transporter Dynamics

  • M1 is a substrate for MATE1/2 transporters, facilitating renal excretion, whereas niraparib is excreted via P-gp-mediated biliary pathways .

Clinical Implications

  • Dose Adjustments: Moderate hepatic impairment increases niraparib AUC by 56%, but M1’s pharmacokinetics remain unaffected .
  • Therapeutic Monitoring: M1’s plasma concentrations are used to assess niraparib compliance and metabolic stability in cancer patients .

Data Tables

Table 1: Key PK Parameters of Niraparib and M1

Parameter Niraparib (300 mg) M1
Cmax (ng/mL) 540 702 (with apalutamide)
tmax (h) 2.49 6.0
AUC₀–24 (ng·h/mL) 18,536 (with AAP) 4388 (with apalutamide)
t½ (h) 87.4 Not reported

Table 2: Metabolite Distribution in Excreta (144 h Post-Dose)

Matrix Unchanged Niraparib (%) M1 (%) M10 (%)
Urine <1 40.0 60.0
Feces 31.6 <5 <1

Biological Activity

Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2, which play crucial roles in DNA repair mechanisms. The biological activity of its major metabolite, M1, has garnered attention due to its implications in cancer treatment, particularly in patients with homologous recombination deficiencies, such as those with BRCA mutations.

Metabolism and Formation of M1

Niraparib is primarily metabolized by carboxylesterases to form the inactive metabolite M1. This process involves hydrolytic and conjugative metabolic conversions, with M1 subsequently undergoing glucuronidation to form other metabolites like M10 . The metabolic pathway can be summarized as follows:

  • Niraparib M1 (inactive metabolite) M10 (glucuronide)

The formation of M1 is significant as it represents a major circulating metabolite in humans, accounting for a substantial portion of the drug's pharmacokinetic profile .

Biological Activity of M1

While M1 is considered an inactive metabolite in terms of PARP inhibition, its presence in circulation may still influence the pharmacodynamics of niraparib. Key findings regarding the biological activity of M1 include:

  • PARP Inhibition : Niraparib exhibits high selectivity towards PARP-1 and PARP-2 with IC50 values of 2.8 nmol/L and 0.6 nmol/L respectively . However, the IC50 values for M1 on these targets are not clearly defined, indicating that it does not significantly inhibit PARP activity like its parent compound.
  • Pharmacokinetics : The pharmacokinetic profile of niraparib, including its metabolites, shows that after administration, the peak plasma concentration (Cmax) for niraparib is approximately 804 ng/mL . The bioavailability is about 73%, and food does not significantly affect drug absorption .

Case Studies and Clinical Findings

Clinical studies have demonstrated the efficacy of niraparib in improving progression-free survival (PFS) in patients with recurrent ovarian cancer. Notably:

  • In the Phase 3 NOVA trial, niraparib significantly improved PFS across various patient cohorts regardless of biomarker status . The role of M1 as a metabolite was not directly evaluated in terms of efficacy but could contribute to overall pharmacological effects through its influence on drug metabolism.
  • Safety profiles indicate that niraparib treatment leads to hematologic adverse events; however, individualized dosing strategies have reduced severe adverse events compared to fixed dosing regimens .

Comparative Analysis of Niraparib and M1

The following table summarizes key pharmacological properties and biological activities between niraparib and its metabolite M1:

PropertyNiraparibMetabolite M1
Mechanism of Action PARP-1 and PARP-2 inhibitorInactive metabolite
IC50 (PARP-1) 2.8 nmol/LNot determined
IC50 (PARP-2) 0.6 nmol/LNot determined
Bioavailability ~73%N/A
Peak Plasma Concentration (Cmax) 804 ng/mLN/A
Role in Therapy Active therapeutic agentPotentially impacts drug metabolism

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying niraparib metabolite M1 in human plasma and urine?

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay is the gold standard for quantifying M1 and niraparib in biological matrices. Key parameters include using stable isotope-labeled internal standards, optimizing chromatographic separation (e.g., C18 columns), and validating sensitivity (LLOQ ~1 ng/mL). This method supports pharmacokinetic studies, such as mass balance trials where 40.0% of the administered dose was recovered in urine as metabolites, including M1 (23%) and unchanged niraparib (8.8%) .

Q. How is the structural identity of M1 confirmed in metabolite profiling studies?

Structural confirmation relies on comparing retention times and fragmentation patterns (MS/MS) with reference standards. For example, niraparib shows a product ion at m/z 304 (loss of NH₃), while M1’s carboxylate structure is validated via high-resolution MS and NMR. Cross-validation with hydrolytic pathways (e.g., carboxylesterase-mediated cleavage) further supports identification .

Q. What safety protocols should be followed when handling M1 in laboratory settings?

M1 requires stringent safety measures due to its potential toxicity (H303/H313/H2413 hazards). Protocols include using PPE (gloves, masks), segregating waste for professional disposal, and ensuring proper ventilation. DMSO is a common solvent (>100 mg/mL solubility), but saturation limits should be empirically tested .

Q. How should clinical studies involving M1 be designed to ensure reproducibility?

Studies must detail:

  • Participant cohorts : Stratify by renal/hepatic function, as moderate hepatic impairment increases niraparib AUC by 56% .
  • Sample collection : Time points aligned with M1’s pharmacokinetics (e.g., fecal recovery peaks at 72–144 hours post-dose) .
  • Statistical rigor : Pre-specify endpoints (e.g., metabolite excretion rates) and use mixed-effects models to account for inter-patient variability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in time-concentration profiles of M1 across excretion studies?

Radiochromatograms from mass balance studies show M1 concentrations in feces rise from 0 (0–24 hours) to 6 (72–144 hours), while urinary M1 accounts for 20% of the dose. Discrepancies may arise from inter-individual variability in carboxylesterase activity or enterohepatic recirculation. Normalizing data to creatinine or using population PK models can mitigate confounding .

Q. What strategies improve confidence in NMR-based metabolomics data for M1 quantification?

NMR’s reproducibility is high, but metabolite identification requires:

  • Uncertainty quantification : Use bootstrapping or Monte Carlo simulations for small-sample reliability.
  • Reference databases : Cross-validate with LC-MS/MS data and spectral libraries (e.g., Metabolomics Workbench).
  • Standardized protocols : Adopt MANA guidelines for spectral processing and multi-omics integration .

Q. How can metabolite identification challenges for M1 be addressed in complex biological matrices?

Challenges include isomer discrimination and spectral overlap. Solutions:

  • Tandem MS : Fragment ions (e.g., m/z 276 for niraparib vs. M1’s carboxylate signature).
  • Isotopic labeling : Use deuterated M1 ([²H₄]-M1) as an internal standard.
  • Multi-modal workflows : Combine NMR chemical shifts with MS/MS libraries .

Q. What pharmacokinetic models best describe M1’s elimination kinetics in special populations?

M1’s long half-life aligns with niraparib’s anti-cancer efficacy. Use non-compartmental analysis for excretion rates or physiologically based PK (PBPK) models to simulate hepatic/renal impairment effects. Population PK analyses show age and race do not significantly alter M1 kinetics, but moderate hepatic impairment requires dose adjustments .

Q. How can metabolomics data for M1 be integrated with proteomic or genomic datasets?

Leverage platforms like Metabolomics Workbench to align M1 concentrations with PARP activity or HRD (homologous recombination deficiency) biomarkers. Metadata standards (e.g., sample-to-raw data mapping, internal controls) ensure interoperability. Multi-omics tools like MixOmics or WGCNA can identify correlations with treatment response .

Q. What are the best practices for sharing M1-related metabolomics data in public repositories?

Submit to the National Metabolomics Data Repository (NMDR) with:

  • Structured metadata : Include chromatography/MS parameters, sample preparation, and statistical workflows.
  • Raw data : Provide .mzML or .RAW files with one-to-one sample mappings.
  • Annotation rigor : Link M1 to RefMet entries and chemical databases (e.g., PubChem) .

Properties

IUPAC Name

2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c23-19(24)17-5-1-3-15-12-22(21-18(15)17)16-8-6-13(7-9-16)14-4-2-10-20-11-14/h1,3,5-9,12,14,20H,2,4,10-11H2,(H,23,24)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQHGRLURKGIFL-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1476777-06-6
Record name 2H-Indazole-7-carboxylic acid, 2-(4-(3S)-3-piperidinylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1476777066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-INDAZOLE-7-CARBOXYLIC ACID, 2-(4-(3S)-3-PIPERIDINYLPHENYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXM824C9GS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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